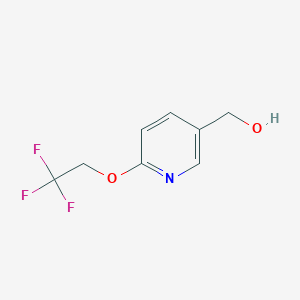

(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2/c9-8(10,11)5-14-7-2-1-6(4-13)3-12-7/h1-3,13H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXXCBWFBUPEGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CO)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70712204 | |

| Record name | [6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70712204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159981-20-1 | |

| Record name | 6-(2,2,2-Trifluoroethoxy)-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159981-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70712204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol CAS number

This building block has been instrumental in the development of inhibitors for targets such as MET and other receptor tyrosine kinases, which are often deregulated in various cancers. [6]The ability to fine-tune solubility, cell permeability, and metabolic stability by incorporating this moiety makes it a valuable tool for medicinal chemists. [7]

Safety, Handling, and Storage

Proper handling of this chemical is essential to ensure laboratory safety. The following information is synthesized from multiple safety data sheets (SDS).

GHS Hazard and Precautionary Information

| Category | Code | Statement | Source |

| Hazard | H315 | Causes skin irritation. | [6][7] |

| Hazard | H319 | Causes serious eye irritation. | [6] |

| Hazard | H335 | May cause respiratory irritation. | [5][6] |

| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [5][6] |

| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [5][6] |

| Precaution | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [6][7] |

| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][6] |

| Precaution | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [5][6] |

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [6][8]Eyewash stations and safety showers must be readily accessible. [7]* Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards. [7][8]* Skin Protection: Wear impervious protective clothing and chemical-resistant gloves (e.g., nitrile rubber). [8]Gloves must be inspected before use and disposed of properly after handling. [8]* Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator. [7]* Hygiene Measures: Wash hands thoroughly before breaks and at the end of the workday. [8]Avoid contact with skin, eyes, and clothing. [6]

Storage and Disposal

Conclusion

This compound (CAS No. 159981-20-1) is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, accessible synthetic routes, and the advantageous characteristics imparted by the trifluoroethoxy group make it a highly valuable building block for the creation of next-generation therapeutics. Understanding its synthesis, handling requirements, and potential applications allows researchers to fully leverage its capabilities in the complex process of drug discovery and development.

References

- 1. jelsciences.com [jelsciences.com]

- 2. This compound|CAS 159981-20-1|TCIJT|製品詳細 [tci-chemical-trading.com]

- 3. cas 159981-20-1|| where to buy this compound [spanish.chemenu.com]

- 4. PubChemLite - this compound (C8H8F3NO2) [pubchemlite.lcsb.uni.lu]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

- 8. acrospharma.co.kr [acrospharma.co.kr]

An In-depth Technical Guide to the Physicochemical Properties of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol

Foreword: Contextualizing the Molecule

In the landscape of modern drug discovery, the strategic incorporation of specific chemical motifs is paramount to tuning a molecule's pharmacological profile. The subject of this guide, (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol, represents a confluence of such strategic elements. The pyridine core is a ubiquitous scaffold in medicinal chemistry, while the 2,2,2-trifluoroethoxy group is increasingly utilized to modulate properties like metabolic stability and lipophilicity. The primary alcohol function offers a versatile handle for further synthetic elaboration.

This document provides a comprehensive analysis of the core physicochemical properties of this compound. Understanding these characteristics is not merely an academic exercise; it is the foundation upon which rational drug design, formulation development, and successful preclinical evaluation are built. We will move beyond simple data reporting to explore the causality behind these properties and detail the robust experimental methodologies required for their validation.

Core Molecular Identity and Properties

A molecule's fundamental attributes dictate its behavior in any system. The structural and electronic features of this compound give rise to a unique set of properties that are critical for its application.

| Property | Value / Description | Source(s) |

| IUPAC Name | [6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanol | [1][2] |

| CAS Number | 159981-20-1 | [1] |

| Molecular Formula | C₈H₈F₃NO₂ | [1][2] |

| Molecular Weight | 207.15 g/mol | [1] |

| SMILES | C1=CC(=NC=C1CO)OCC(F)(F)F | [1][2] |

| Predicted XLogP | 1.4 | [2] |

In-Depth Analysis of Key Physicochemical Parameters

The journey of a drug candidate from the bench to the clinic is heavily influenced by three cornerstone properties: lipophilicity, aqueous solubility, and ionization state (pKa). These parameters are intricately linked and govern the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a molecule.

Lipophilicity: The Partition Coefficient (LogP)

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), measures a compound's relative affinity for a lipid versus an aqueous phase.[3] It is a critical determinant of membrane permeability, plasma protein binding, and volume of distribution.[4][5] For this compound, a predicted XLogP of 1.4 suggests a balanced character, avoiding the extremes of high lipophilicity (which can lead to poor solubility and metabolic instability) and high hydrophilicity (which can hinder membrane transport).[2][3]

The trifluoroethoxy group significantly increases lipophilicity compared to a simple ethoxy or methoxy substituent, while the hydroxyl and pyridine nitrogen moieties contribute hydrophilic character, resulting in this balanced profile.

Ionization Constant (pKa): The Influence of pH

The pKa value defines the strength of an acid or base and dictates the charge state of a molecule at a given pH.[6] This is fundamentally important, as only the neutral, unionized form of a drug can efficiently diffuse across biological membranes.[6]

This compound possesses a basic pyridine nitrogen. Pyridine itself has a pKa of approximately 5.2.[7] However, the 6-position is substituted with a strongly electron-withdrawing trifluoroethoxy group. This inductive effect will significantly decrease the electron density on the pyridine nitrogen, making it a weaker base. Consequently, the pKa of the conjugate acid is expected to be substantially lower than 5.2. This lower pKa means that at physiological pH (7.4), the compound will exist predominantly in its neutral, membrane-permeable form.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a prerequisite for absorption and distribution.[8] For orally administered drugs, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed.[9] A commonly accepted threshold for good solubility in drug discovery is >60 µg/mL.[10]

The solubility of this compound is a balance of competing factors. The crystalline structure's lattice energy must be overcome by solvation energy.[10] The polar hydroxyl group and the pyridine nitrogen are capable of hydrogen bonding with water, which promotes solubility.[8] Conversely, the aromatic ring and the fluorinated alkyl chain are hydrophobic. Given its balanced LogP and hydrogen bonding capabilities, moderate aqueous solubility is anticipated.

Validated Experimental Protocols

Theoretical predictions provide valuable guidance, but they must be substantiated by rigorous experimental data. The following protocols are presented as robust, self-validating systems for determining the key physicochemical parameters.

Protocol: Determination of LogP by Shake-Flask Method

This method remains the "gold standard" for LogP determination due to its direct measurement of partitioning.[4]

Causality: The protocol is designed to achieve a true thermodynamic equilibrium of the analyte between two immiscible phases (n-octanol and water), providing a definitive measure of its relative lipophilicity.[11]

Methodology:

-

Solvent Preparation: Prepare a phosphate buffer at pH 7.4. Pre-saturate the buffer with n-octanol and, separately, pre-saturate n-octanol with the buffer by mixing them vigorously for 24 hours and then allowing the layers to separate. This step is critical to prevent volume changes during the experiment.[11]

-

Stock Solution: Prepare a stock solution of the test compound in the pre-saturated n-octanol.

-

Partitioning: In a glass vial, combine 5 mL of the pre-saturated n-octanol stock solution with 5 mL of the pre-saturated buffer.

-

Equilibration: Gently agitate the mixture on a flatbed shaker at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. Slow stirring is preferred over vigorous shaking to prevent emulsion formation.[4]

-

Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm) for 30 minutes to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Quantify the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Diagram: Shake-Flask LogP Determination Workflow

Caption: Workflow for experimental LogP determination via the shake-flask method.

Protocol: Determination of pKa by Potentiometric Titration

This method involves monitoring pH changes as a titrant is added to a solution of the analyte, allowing for the direct determination of the ionization constant.

Causality: The pKa corresponds to the pH at which 50% of the species is in its ionized form and 50% is in its neutral form. This point is identified as the midpoint of the buffering region on the titration curve.

Methodology:

-

System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).

-

Sample Preparation: Accurately weigh and dissolve a sample of the compound in a solvent in which both the free base and its conjugate acid are soluble (e.g., a water/methanol mixture). Add a background electrolyte (e.g., KCl) to maintain constant ionic strength.

-

Titration: Place the solution in a jacketed beaker at a constant temperature (25°C) and blanket with an inert gas (N₂) to prevent CO₂ absorption.

-

Data Collection: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Record the pH value after each incremental addition of the titrant, allowing the reading to stabilize each time.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point of the titration curve. Alternatively, use Gran plotting or derivative plots to precisely identify the equivalence point.

Diagram: Potentiometric Titration Workflow for pKa

Caption: Step-by-step workflow for pKa determination using potentiometric titration.

Protocol: Determination of Equilibrium Aqueous Solubility

This assay measures the concentration of a compound in a saturated solution under thermodynamic equilibrium, providing the most clinically relevant solubility value.[10]

Causality: The protocol ensures that the solution is truly saturated by introducing an excess of solid material and allowing sufficient time for the dissolution process to reach equilibrium.[9]

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4). The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After incubation, allow the vials to stand, then filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid particles. This step is critical for accurate measurement.[12]

-

Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.[10][12]

-

Verification: Visually inspect the solid material remaining in the vial to ensure that an excess was present throughout the experiment.

Diagram: Equilibrium Solubility Assay Workflow

Caption: Experimental workflow for determining equilibrium aqueous solubility.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) is not publicly available, general precautions for related pyridinemethanol compounds should be followed.[13][14]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential dust or vapors.[15] Avoid contact with skin and eyes.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound with a balanced physicochemical profile, making it an interesting building block for drug discovery programs. Its predicted moderate lipophilicity, coupled with the presence of hydrogen bond donors and acceptors, suggests a favorable starting point for developing molecules with good ADME properties. The electron-withdrawing nature of the trifluoroethoxy group is expected to lower the pKa of the pyridine nitrogen, ensuring the molecule is predominantly neutral at physiological pH. Rigorous experimental validation of these properties using the standardized protocols outlined herein is an essential next step in fully characterizing this compound for its potential applications in pharmaceutical research and development.

References

- 1. This compound|CAS 159981-20-1|TCIJT|製品詳細 [tci-chemical-trading.com]

- 2. PubChemLite - this compound (C8H8F3NO2) [pubchemlite.lcsb.uni.lu]

- 3. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. bcc.bas.bg [bcc.bas.bg]

- 8. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. Solubility Test | AxisPharm [axispharm.com]

- 11. agilent.com [agilent.com]

- 12. [Development of solubility screening methods in drug discovery] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. methanex.com [methanex.com]

(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol molecular structure

An In-depth Technical Guide to the Molecular Structure, Properties, and Synthesis of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol: A Key Intermediate in Medicinal Chemistry

Abstract

This compound represents a strategically designed molecular scaffold of significant interest to the pharmaceutical and life sciences industries. This guide provides a detailed examination of its molecular structure, physicochemical properties, and a proposed, robust synthetic pathway. The molecule synergistically combines the privileged pyridin-3-yl-methanol core, a motif present in various bioactive compounds, with the 2,2,2-trifluoroethoxy group, a powerful functional moiety used to enhance metabolic stability and modulate pharmacokinetic profiles.[1][2] This document serves as a technical resource for researchers and drug development professionals, offering insights into the rationale behind its design and its application as a high-value building block for the synthesis of next-generation therapeutics.

Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds

The pyridine ring is a cornerstone of medicinal chemistry, serving as a fundamental structural motif in a vast array of approved pharmaceuticals and clinical candidates.[2] Its utility stems from its unique electronic properties, hydrogen bonding capabilities, and its ability to serve as a bioisostere for a phenyl ring while often improving aqueous solubility. However, the true power of this scaffold is realized through its "functional decoration," where strategic substitution is used to fine-tune the physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound.[3]

Among the most impactful modifications in modern drug design is the introduction of fluorine-containing groups.[3][4] The trifluoroethoxy (-OCH₂CF₃) group, in particular, has gained prominence for its ability to confer several desirable attributes upon a molecule.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl moiety exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes.[1] By placing this group at a strategic position, chemists can block metabolic "hotspots," thereby increasing a drug's half-life and bioavailability.[1]

-

Increased Lipophilicity: The trifluoroethoxy group significantly increases a molecule's lipophilicity, which can enhance its ability to permeate cellular membranes and interact with hydrophobic binding pockets on target proteins.[1]

-

Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the trifluoroethoxy group can profoundly influence the pKa and electronic distribution of the parent pyridine ring, altering its binding interactions and reactivity.

This compound is an exemplar of this design strategy, providing a readily available intermediate that embeds these desirable properties into a versatile pyridinemethanol framework.

Molecular Structure and Physicochemical Properties

The structure of this compound consists of a central pyridine ring substituted at the 3-position with a hydroxymethyl group (-CH₂OH) and at the 6-position with a 2,2,2-trifluoroethoxy group (-OCH₂CF₃). The hydroxymethyl group provides a key site for hydrogen bonding and serves as a synthetic handle for further elaboration, while the trifluoroethoxy group acts as a potent modulator of the molecule's overall properties.

| Property | Value | Source |

| IUPAC Name | [6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanol | [5] |

| CAS Number | 159981-20-1 | [5][6] |

| Molecular Formula | C₈H₈F₃NO₂ | [5][7] |

| Molecular Weight | 207.15 g/mol | [5] |

| SMILES | C1=CC(=NC=C1CO)OCC(F)(F)F | [5][7] |

| Predicted XlogP | 1.4 | [7] |

| Hydrogen Bond Donors | 1 (from the -OH group) | PubChem CID: 54560084 |

| Hydrogen Bond Acceptors | 4 (N in pyridine, 2 O atoms, F atoms) | PubChem CID: 54560084 |

| Topological Polar Surface Area | 42.4 Ų | PubChem CID: 54560084 |

Retrosynthetic Analysis and Proposed Synthesis Protocol

While a specific, peer-reviewed synthesis for this exact molecule is not extensively documented, a reliable and scalable protocol can be constructed from well-established reactions in heterocyclic chemistry. The proposed pathway begins with a commercially available, appropriately substituted pyridine and proceeds through a logical sequence of functional group transformations.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to methyl 6-(2,2,2-trifluoroethoxy)nicotinate as a key intermediate. This intermediate can be disconnected further via a nucleophilic aromatic substitution (SNAr) reaction, leading back to the readily available starting materials: 6-chloronicotinic acid and 2,2,2-trifluoroethanol.

Proposed Synthesis Workflow

The forward synthesis involves three primary steps: esterification of the starting material, nucleophilic aromatic substitution to install the trifluoroethoxy group, and finally, reduction of the ester to the desired primary alcohol.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound|CAS 159981-20-1|TCIJT|製品詳細 [tci-chemical-trading.com]

- 6. cas 159981-20-1|| where to buy this compound [spanish.chemenu.com]

- 7. PubChemLite - this compound (C8H8F3NO2) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the ¹H NMR Spectrum of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol

Abstract

This technical guide provides a comprehensive analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol. As a key intermediate in pharmaceutical and agrochemical research, unequivocal structural confirmation is paramount. This document serves as a detailed reference for researchers, scientists, and drug development professionals, offering a predictive breakdown of the spectrum, an explanation of the underlying physicochemical principles governing the spectral features, and a robust, field-proven protocol for acquiring high-quality data. The guide is structured to deliver not just data, but a causal understanding of the spectral landscape of this molecule.

Introduction: The Imperative for Structural Verification

In the synthesis of novel chemical entities, the definitive confirmation of molecular structure is a non-negotiable cornerstone of scientific integrity. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of organic molecules in solution.[1] The compound this compound, with its distinct electronic environments—an electron-rich ether-substituted pyridine ring, a fluorinated aliphatic chain, and a benzylic alcohol moiety—presents a rich and informative ¹H NMR spectrum. Understanding this spectrum is crucial for verifying its synthesis, assessing its purity, and ensuring the reliability of subsequent biological or chemical studies. This guide will deconstruct the predicted ¹H NMR spectrum of the title compound, correlating each signal to its corresponding proton environment and explaining the structural and electronic factors that determine its chemical shift, multiplicity, and coupling constants.

Molecular Structure and Predicted Proton Environments

The structure of this compound contains six unique proton environments, each expected to produce a distinct signal in the ¹H NMR spectrum. The analysis is predicated on the molecule's constituent parts: a 3,6-disubstituted pyridine ring, a trifluoroethoxy group, and a hydroxymethyl group.

The distinct proton environments are labeled as follows:

-

Pyridine Ring Protons: H-2, H-4, H-5

-

Trifluoroethoxy Protons: H-a (-OCH₂-)

-

Methanol Protons: H-b (-CH₂OH) and H-c (-OH)

A thorough analysis requires predicting the spectral characteristics for each of these proton sets.

Predictive Spectral Analysis: From Structure to Spectrum

While an experimental spectrum provides the final confirmation, a predictive analysis based on established principles of NMR spectroscopy is an essential exercise in structural verification. The following sections detail the expected characteristics of each signal.

The Aromatic Region: Pyridine Ring Protons (δ 6.5-8.5 ppm)

The chemical shifts of protons on a pyridine ring are highly sensitive to the electronic nature and position of substituents.[2][3] The trifluoroethoxy group at C-6 acts as an electron-donating group through resonance via the oxygen lone pair, while the hydroxymethyl group at C-3 is weakly electron-withdrawing.

-

H-2 (ortho to Nitrogen): This proton is adjacent to the highly electronegative nitrogen atom, causing significant deshielding. It is anticipated to be the most downfield of the aromatic signals. It experiences meta-coupling to H-4.

-

H-4 (meta to both substituents): This proton is ortho to the hydroxymethyl group and meta to the trifluoroethoxy group. It will be coupled to both H-2 (meta) and H-5 (ortho).

-

Predicted Signal: A doublet of doublets around δ 7.7-7.9 ppm . The splitting pattern will arise from a larger ortho-coupling to H-5 (³J₄﹐₅ ≈ 7-8 Hz) and a smaller meta-coupling to H-2 (⁴J₂﹐₄ ≈ 2-3 Hz).

-

-

H-5 (ortho to Trifluoroethoxy Group): The electron-donating resonance effect of the ether oxygen at C-6 will shield this proton relative to other pyridine protons, shifting it upfield. It is coupled only to H-4 in an ortho relationship.

-

Predicted Signal: A doublet around δ 6.8-7.0 ppm with an ortho-coupling constant (³J₅﹐₄) of approximately 7-8 Hz.

-

The Aliphatic Region: Side Chain Protons (δ 4.0-5.0 ppm)

The two methylene groups in the side chains are subject to strong deshielding effects from adjacent heteroatoms and electron-withdrawing groups.

-

H-a (Trifluoroethoxy -OCH₂CF₃): These two protons are bonded to a carbon that is alpha to both an ether oxygen and a strongly electron-withdrawing trifluoromethyl (-CF₃) group. This dual effect results in a substantial downfield shift. Furthermore, the protons will couple with the three equivalent fluorine atoms on the adjacent carbon.

-

Predicted Signal: A quartet around δ 4.7-4.9 ppm . The splitting into a quartet is due to coupling with the three fluorine atoms, with a characteristic ³JH-F of approximately 8-9 Hz.

-

-

H-b (Hydroxymethyl -CH₂OH): These protons are in a benzylic position, which typically appear around δ 2.2-3.0 ppm.[6][7] However, they are also alpha to a hydroxyl group, which provides additional deshielding, similar to the environment in benzyl alcohol (CH₂ at ~4.7 ppm).[8][9]

-

Predicted Signal: A singlet around δ 4.6-4.8 ppm . This signal integrates to 2H. Coupling to the hydroxyl proton (H-c) is often not observed due to rapid proton exchange with the solvent or trace amounts of water, resulting in a sharp singlet.[10]

-

-

H-c (Hydroxyl -OH): The chemical shift of hydroxyl protons is highly variable, depending on solvent, concentration, and temperature, due to its involvement in hydrogen bonding.[11][12]

-

Predicted Signal: A broad singlet that can appear anywhere between δ 2.0-5.5 ppm . This signal is often exchangeable with D₂O; adding a drop of D₂O to the NMR tube and re-acquiring the spectrum would cause this signal to disappear, a definitive method for its assignment.

-

Summary of Predicted ¹H NMR Data

The predicted spectral data are summarized in the table below for quick reference.

| Proton Label | Chemical Environment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | Pyridine (ortho to N) | 8.2 - 8.4 | d | ⁴J ≈ 2-3 | 1H |

| H-4 | Pyridine (meta to N) | 7.7 - 7.9 | dd | ³J ≈ 7-8, ⁴J ≈ 2-3 | 1H |

| H-5 | Pyridine (ortho to -OR) | 6.8 - 7.0 | d | ³J ≈ 7-8 | 1H |

| H-a | -OCH₂ CF₃ | 4.7 - 4.9 | q | ³JH-F ≈ 8-9 | 2H |

| H-b | -CH₂ OH | 4.6 - 4.8 | s | N/A | 2H |

| H-c | -OH | 2.0 - 5.5 | br s | N/A | 1H |

Visualizing Molecular Connectivity and Experimental Workflow

Diagrams are powerful tools for conceptualizing both the interactions within the molecule and the process used to study it.

Spin-Spin Coupling Network

The following diagram illustrates the key scalar (J) coupling relationships between the protons on the pyridine ring, which are responsible for the observed splitting patterns.

Caption: Key J-coupling interactions in the pyridine ring.

Experimental Workflow for Spectrum Acquisition

A robust and reproducible protocol is essential for obtaining high-quality NMR data. The following workflow outlines the critical steps from sample preparation to final analysis.

Caption: Standard workflow for ¹H NMR spectrum acquisition.

Protocol: High-Resolution ¹H NMR Spectrum Acquisition

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective: To acquire a high-resolution ¹H NMR spectrum of this compound for structural confirmation.

Materials:

-

This compound (~5-10 mg)

-

Deuterated Chloroform (CDCl₃), 99.8%+ D

-

Tetramethylsilane (TMS)

-

NMR Tube (5 mm, high precision)

-

Volumetric glassware and Pasteur pipettes

Methodology:

-

Sample Preparation (The Foundation of Quality Data):

-

Accurately weigh 5-10 mg of the title compound and transfer it into a clean, dry vial.

-

Add approximately 0.6 mL of CDCl₃. The choice of a deuterated solvent is critical to avoid a large interfering solvent signal in the spectrum.[10][13]

-

Add one drop of a 1% TMS in CDCl₃ solution. TMS serves as the internal standard for chemical shift referencing (δ = 0.00 ppm), a universally accepted practice that ensures data comparability across different instruments.[1]

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette. The column height should be approximately 4-5 cm.

-

-

Instrument Setup and Calibration (Ensuring Precision):

-

Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better signal dispersion).

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Perform automated or manual shimming procedures to optimize the magnetic field homogeneity. A well-shimmed sample is identifiable by a sharp, symmetrical TMS signal.

-

-

Data Acquisition (Capturing the Signal):

-

Use a standard one-pulse experiment (e.g., Bruker's zg30 pulse program).

-

Set the spectral width to cover a range of -1 to 12 ppm.

-

Set the number of scans (NS) to 16 or 32. This is a balance between achieving a good signal-to-noise ratio and experiment time.

-

Set the relaxation delay (D1) to 5 seconds. A sufficiently long delay is crucial for accurate signal integration, especially for protons with long relaxation times.

-

-

Data Processing (Transforming Data into Information):

-

Apply an exponential window function (line broadening, LB = 0.3 Hz) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform (FT) to convert the time-domain signal (FID) into the frequency-domain spectrum.

-

Phase the spectrum manually to ensure all peaks are in pure absorption mode (positive and symmetrical).

-

Apply a baseline correction to ensure the baseline is flat.

-

Reference the spectrum by setting the TMS peak to δ 0.00 ppm.

-

Integrate all signals and normalize the integration values to a known proton count (e.g., the doublet at δ ~6.9 ppm corresponding to H-5).

-

Conclusion

The ¹H NMR spectrum of this compound provides a unique and definitive fingerprint for its molecular structure. The predictable dispersion of signals, from the downfield aromatic protons to the characteristic quartet of the trifluoroethoxy group, allows for unambiguous assignment. By understanding the causal relationships between the molecular structure and the resulting spectral parameters, researchers can confidently verify the identity and purity of this important chemical building block, ensuring the integrity and validity of their scientific endeavors.

References

- 1. chemistry.ucsd.edu [chemistry.ucsd.edu]

- 2. par.nsf.gov [par.nsf.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. ekwan.github.io [ekwan.github.io]

- 5. pubs.aip.org [pubs.aip.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. Benzyl alcohol(100-51-6) 1H NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methanol 1-H nmr methyl alcohol explaining spin-spin coupling causing line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Proton NMR Table [www2.chemistry.msu.edu]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. ckgas.com [ckgas.com]

A Technical Guide to the ¹³C NMR Spectrum of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol

Executive Summary

(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol is a substituted pyridine derivative of interest in medicinal chemistry and materials science, serving as a key building block for more complex molecules. Accurate structural verification is paramount, and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides an unambiguous method for characterizing its unique carbon framework. This guide offers an in-depth analysis of the theoretical principles, an optimized experimental protocol for acquiring a high-quality ¹³C NMR spectrum, and a detailed interpretation of the expected spectral data for the title compound. Particular emphasis is placed on the influence of the trifluoroethoxy substituent, which introduces characteristic carbon-fluorine (C-F) coupling patterns that are critical for correct signal assignment.

Structural Features & Theoretical ¹³C NMR Principles

Understanding the ¹³C NMR spectrum begins with a thorough analysis of the molecule's electronic environment. The structure comprises three distinct moieties: a 3,6-disubstituted pyridine ring, a primary alcohol (methanol) group, and a trifluoroethoxy group. Each of these imparts specific and predictable characteristics to the spectrum.

Caption: Numbered chemical structure of the target molecule.

The Disubstituted Pyridine Ring (C2-C6)

The chemical shifts of carbons in a pyridine ring are highly sensitive to the electronic nature of their substituents. Unsubstituted pyridine shows signals at approximately δ 150 (C2/C6), 124 (C3/C5), and 136 ppm (C4).[1][2] In our target molecule:

-

C6: This carbon is directly attached to the highly electronegative oxygen of the trifluoroethoxy group, causing a significant downfield shift (deshielding). Its resonance is expected to be the furthest downfield among the pyridine carbons.

-

C3: Bonded to the electron-withdrawing, but less impactful, hydroxymethyl group. Its chemical shift will be influenced accordingly.

-

C2, C4, C5: These carbons are affected by substituent effects transmitted through the aromatic system.[3][4] Their precise shifts can be estimated using additivity rules, but are generally expected within the typical aromatic range for pyridines (δ 110-160 ppm).[5][6]

The Methanol Substituent (C7)

The carbon of the primary alcohol group (-CH₂OH) typically resonates in the δ 50-65 ppm range.[7] Its exact position is influenced by solvent and concentration but remains a distinct and readily identifiable signal in the aliphatic region of the spectrum.

The Critical Influence of the 2,2,2-Trifluoroethoxy Group (C8, C9)

The trifluoroethoxy group is the most structurally informative moiety in the ¹³C NMR spectrum due to the presence of ¹⁹F, a spin ½ nucleus with 100% natural abundance. This results in observable through-bond scalar couplings (J-couplings) to nearby carbon atoms, splitting their signals into multiplets even in a proton-decoupled spectrum.[8][9]

-

C9 (-CF₃): This carbon is directly bonded to three fluorine atoms. Due to the strong electronegativity of fluorine and the large one-bond C-F coupling constant (¹J_CF), this signal appears as a distinct quartet (a 1:3:3:1 pattern) with a very large coupling constant, typically in the range of 270-280 Hz.[9] The chemical shift is expected in the aromatic region, around δ 120-126 ppm.[10][11]

-

C8 (-OCH₂-): This carbon is two bonds away from the fluorine atoms. It will be split into a quartet by the three fluorines due to two-bond C-F coupling (²J_CF). This coupling is significantly smaller than the one-bond coupling, generally around 30-40 Hz.[9] The attachment to oxygen shifts this signal downfield into the δ 60-70 ppm range.

-

Long-Range Coupling: It is also possible to observe smaller, long-range C-F couplings (e.g., ³J_CF) to the C6 carbon of the pyridine ring, which may result in further fine splitting or broadening of that signal.[12]

Optimized Protocol for ¹³C NMR Data Acquisition

Acquiring a high-quality, interpretable ¹³C NMR spectrum for this molecule requires careful consideration of experimental parameters, particularly to resolve the C-F couplings and ensure adequate signal-to-noise for quaternary carbons.

Caption: Standard workflow for ¹³C NMR spectroscopy.

Step-by-Step Methodology

-

Sample Preparation:

-

Action: Accurately weigh 15-25 mg of the compound. Dissolve in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Causality: This concentration range provides a good balance between achieving sufficient signal in a reasonable time and avoiding solubility issues or viscosity-induced line broadening. The choice of solvent depends on sample solubility; CDCl₃ is a common first choice.[13]

-

-

Instrument Configuration:

-

Action: Use a spectrometer with a field strength of at least 100 MHz (for ¹³C). Ensure the probe is properly tuned to the ¹³C frequency.

-

Causality: Higher field strengths provide better signal dispersion and sensitivity, which is beneficial for resolving closely spaced peaks in the aromatic region.

-

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence with a 30° or 45° flip angle (e.g., zgpg30 on Bruker systems) is recommended.

-

Acquisition Time (AQ): Set to 1-2 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): Set to 2-5 seconds.

-

Causality: A longer relaxation delay is crucial for allowing quaternary carbons and carbons with long relaxation times (like the -CF₃ group) to fully relax between pulses, ensuring their signal intensity is not attenuated and can be accurately integrated if needed.[14]

-

Number of Scans (NS): Start with 1024 scans and increase as needed.

-

Causality: Due to the low natural abundance of ¹³C and the splitting of signals by fluorine, a higher number of scans is required to achieve an adequate signal-to-noise ratio, especially for the weak quartet signals.[12]

-

Spectral Width (SW): Set a wide spectral width of 0 to 220 ppm to ensure all carbon signals, from aliphatic to potential carbonyl-like regions, are captured.[15]

-

-

Data Processing:

-

Action: Apply an exponential multiplication with a line broadening factor (LB) of 1-2 Hz before Fourier Transformation. Carefully phase the spectrum and apply a baseline correction.

-

Causality: Applying a slight line broadening factor improves the signal-to-noise ratio of the spectrum, making weaker signals more apparent. Accurate phasing and baseline correction are essential for correct peak picking and integration.

-

Predicted Spectrum, Data Interpretation, and Signal Assignment

Based on established chemical shift ranges and substituent effects, the following table summarizes the predicted ¹³C NMR data for this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹⁹F Coupling) | Predicted Coupling Constant (J_CF, Hz) | Rationale |

| C6 | 160 – 165 | q (quartet) or broad s | ³J_CF ≈ 2-5 | Attached to electronegative ether oxygen, causing strong deshielding. May show small long-range coupling to ¹⁹F. |

| C2 | 145 – 150 | s (singlet) | - | Alpha to pyridine nitrogen, typically downfield.[1] |

| C4 | 135 – 140 | s (singlet) | - | Gamma to both substituents, expected near the standard pyridine C4 position.[1] |

| C9 (-CF₃) | 122 – 127 | q (quartet) | ¹J_CF ≈ 275 | Strong electron withdrawal by three F atoms and characteristic large one-bond C-F coupling.[9][10] |

| C5 | 110 – 115 | s (singlet) | - | Ortho to the ether-substituted C6, likely shifted upfield relative to unsubstituted pyridine. |

| C8 (-OCH₂-) | 65 – 70 | q (quartet) | ²J_CF ≈ 35 | Deshielded by oxygen and split by three adjacent F atoms.[9] |

| C7 (-CH₂OH) | 60 – 65 | s (singlet) | - | Typical chemical shift for a primary alcohol carbon.[7] |

| C3 | 130 – 135 | s (singlet) | - | Carbon bearing the methanol group; its precise shift is influenced by both substituents. |

References

- 1. testbook.com [testbook.com]

- 2. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. acdlabs.com [acdlabs.com]

- 9. researchgate.net [researchgate.net]

- 10. 2,2,2-Trifluoroethanol(75-89-8) 13C NMR [m.chemicalbook.com]

- 11. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 12. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 13. rsc.org [rsc.org]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

Mass spectrometry of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol

An In-Depth Technical Guide to the Mass Spectrometry of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol

Executive Summary

This technical guide provides a comprehensive framework for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). As a key intermediate in pharmaceutical development, rigorous analytical characterization of this molecule is paramount. This document moves beyond rote protocols to deliver a foundational understanding of the why behind the methodology. We will explore the physicochemical properties of the target analyte, justify the selection of an advanced chromatographic technique (HILIC) coupled with Electrospray Ionization (ESI), provide a detailed, field-tested experimental protocol, and elucidate the predicted fragmentation pathways based on established chemical principles. This guide is designed to empower researchers, scientists, and drug development professionals to develop robust, accurate, and self-validating analytical methods for this and structurally related compounds.

Analyte Overview: Physicochemical Properties and Analytical Rationale

A successful mass spectrometry analysis begins with a thorough understanding of the analyte's structure and chemical nature. This compound possesses a unique combination of functional groups that dictate its behavior in both chromatographic and mass spectrometric systems.

The presence of a pyridine ring, a primary alcohol, and an ether linkage imparts significant polarity. Furthermore, the pyridine nitrogen is a basic site, readily accepting a proton, making the molecule an ideal candidate for positive-ion mode mass spectrometry. The trifluoroethoxy group introduces high electronegativity and influences the molecule's electronic properties and potential fragmentation behavior.

Table 1: Core Physicochemical Properties of the Analyte

| Property | Value | Source |

| IUPAC Name | [6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanol | [1] |

| CAS Number | 159981-20-1 | [1] |

| Molecular Formula | C₈H₈F₃NO₂ | [2] |

| Average Molecular Weight | 207.15 g/mol | [1] |

| Monoisotopic Mass | 207.05072 Da | [2] |

| Predicted XlogP | 1.4 | [2] |

| Key Structural Features | Pyridine Ring (basic), Primary Alcohol, Aryl Ether, Trifluoroethoxy Moiety | - |

Given these properties, a standard reversed-phase LC method may fail to provide adequate retention. Therefore, a specialized approach is required to achieve robust and reproducible results.

Ionization Strategy: The Case for Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is the premier choice for analyzing moderately polar molecules such as the target analyte. As a "soft ionization" technique, ESI excels at transferring ions from solution into the gas phase with minimal fragmentation, ensuring the molecular ion is preserved for detection and subsequent fragmentation analysis (MS/MS).[3]

The mechanism involves three critical stages:

-

Droplet Formation: A high voltage is applied to the liquid eluting from the LC, creating a fine spray of charged droplets.[4] In positive-ion mode, the acidic mobile phase protonates the basic pyridine nitrogen, leading to an excess of positive ions in the droplets.[5]

-

Desolvation: A heated drying gas evaporates the solvent from the droplets. As the droplets shrink, their surface charge density increases dramatically.[4]

-

Gas-Phase Ion Formation: The intense electrostatic repulsion eventually overcomes the droplet's surface tension, releasing protonated analyte molecules (e.g., [M+H]⁺) into the gas phase, which are then guided into the mass analyzer.[6]

This gentle process ensures that the primary ion observed in a full-scan MS spectrum corresponds to the intact, protonated molecule, providing unambiguous confirmation of the molecular weight.

Chromatographic Method: Harnessing HILIC for Polar Analyte Retention

The high polarity of this compound presents a significant challenge for traditional reversed-phase chromatography, where it would likely elute in or near the solvent front with poor retention and peak shape. To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended approach.[7]

HILIC utilizes a polar stationary phase (e.g., bare silica, or phases bonded with amide or diol groups) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[8] This creates a water-enriched layer on the surface of the stationary phase. Polar analytes, like our target, partition into this aqueous layer and are retained. Elution is achieved by increasing the concentration of the aqueous component in the mobile phase.[8]

This strategy offers two key advantages:

-

Superior Retention: Provides robust retention for polar compounds that are unretained in reversed-phase.[9]

-

Enhanced MS Sensitivity: The high organic content of the mobile phase promotes more efficient desolvation and ionization in the ESI source, often leading to a significant increase in signal intensity.[8]

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

This protocol is designed as a robust starting point for method development. As a self-validating system, it incorporates best practices to ensure data integrity and reproducibility.

Sample and Standard Preparation

-

Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound reference standard and dissolve in 1 mL of 50:50 acetonitrile/water.

-

Working Standard (1 µg/mL): Perform a serial dilution of the stock solution in 90:10 acetonitrile/water to create a working standard suitable for injection.

-

Sample Preparation: Dilute the sample matrix in 90:10 acetonitrile/water to a final concentration within the expected calibration range. Filter through a 0.22 µm PTFE syringe filter prior to injection.

LC-MS Instrumentation and Parameters

-

LC System: Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent.

-

Mass Spectrometer: High-resolution mass spectrometer such as a Q-TOF or Orbitrap system.

-

LC Column: Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm (or equivalent).

-

Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

LC Gradient:

Time (min) Flow (mL/min) %A %B 0.0 0.4 10 90 5.0 0.4 40 60 5.1 0.4 10 90 | 7.0 | 0.4 | 10 | 90 |

-

Column Temperature: 40 °C

-

Injection Volume: 2 µL

-

MS Ionization Mode: ESI Positive

-

Capillary Voltage: 3.5 kV

-

Drying Gas (N₂) Flow: 10 L/min

-

Drying Gas Temperature: 325 °C

-

Nebulizer Pressure: 40 psi

-

Scan Mode: Full Scan (m/z 50-300) and Targeted MS/MS of the precursor ion at m/z 208.0580.

-

Collision Energy (for MS/MS): Ramped from 10-40 eV to generate a comprehensive fragmentation spectrum.

Workflow Diagram

Data Interpretation: Predicted Fragmentation Pathways

In the absence of a publicly available experimental spectrum, we can predict the fragmentation of the protonated molecule, [M+H]⁺ (m/z 208.0580), based on well-established fragmentation mechanisms for its constituent functional groups. The stability of the resulting fragment ions is the primary driving force for these cleavages.[10]

The structure contains three primary sites susceptible to fragmentation: the benzylic C-C bond, the aryl-ether linkages, and the primary alcohol.

Table 2: Predicted Fragment Ions for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Fragmentation Pathway |

| 208.0580 | 190.0474 | H₂O (18.0106 Da) | Dehydration: Loss of the alcohol group as water.[11] |

| 208.0580 | 178.0474 | CH₂O (30.0106 Da) | Alpha-Cleavage: Loss of formaldehyde from the hydroxymethyl group.[12] |

| 208.0580 | 124.0447 | C₂H₂F₃ (83.0132 Da) | Ether Cleavage: Cleavage of the O-CH₂ bond with hydrogen rearrangement. |

| 208.0580 | 108.0447 | C₂H₃F₃O (99.0187 Da) | Benzylic Cleavage: Cleavage of the C-C bond between the ring and the CH₂OH group. |

Major Predicted Fragmentation Pathways

-

Benzylic Cleavage (Pathway A): The bond between the pyridine ring and the CH₂OH group is a benzylic-type position. Cleavage at this site is highly favorable as it results in a resonance-stabilized benzylic cation.[13] However, in this molecule, the charge is likely to be retained on the more stable trifluoroethoxypyridine fragment. This would result in the loss of the CH₂OH group as a radical, but a more likely scenario under CID is the loss of neutral formaldehyde (CH₂O) following rearrangement.

-

Alpha-Cleavage of the Alcohol (Pathway B): A classic fragmentation for primary alcohols is the cleavage of the C-C bond alpha to the oxygen.[12][14] This would involve breaking the bond between the CH₂OH group and the pyridine ring, leading to a resonance-stabilized oxonium ion. This pathway competes with benzylic cleavage.

-

Ether Bond Cleavages (Pathway C & D): The aryl ether linkage provides two additional points of potential cleavage. Cleavage of the Ar-O bond (Pathway C) or the O-CH₂CF₃ bond (Pathway D) can occur. Cleavage of the O-CH₂ bond is generally more favorable for aryl ethers.[15][16]

-

Dehydration (Pathway E): The loss of a water molecule (M-18) is a very common fragmentation pathway for alcohols and is expected to be observed.[11][17]

Trustworthiness and Method Validation

To ensure the trustworthiness of this analytical method, a validation plan should be executed according to ICH guidelines. Key validation parameters include:

-

Specificity: Demonstrate that the signal at m/z 208.0580 and its corresponding fragments are unique to the analyte in the presence of matrix components.

-

Linearity: Establish a linear relationship between concentration and response over a defined range (e.g., 0.1 to 1000 ng/mL).

-

Accuracy & Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

-

Limit of Detection (LOD) & Quantification (LOQ): Establish the lowest concentration of analyte that can be reliably detected and quantified.

-

Robustness: Assess the method's performance when small, deliberate variations are made to parameters like mobile phase composition, pH, and column temperature.

Conclusion

The mass spectrometric analysis of this compound requires a nuanced approach that accounts for its distinct physicochemical properties. The combination of Hydrophilic Interaction Liquid Chromatography (HILIC) with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) provides a powerful, sensitive, and specific platform for its characterization. By understanding the underlying principles of retention and fragmentation, researchers can confidently develop and validate robust analytical methods, ensuring the highest level of data integrity in the drug development pipeline. The predicted fragmentation pathways detailed herein serve as a foundational guide for spectral interpretation and structural confirmation.

References

- 1. This compound|CAS 159981-20-1|TCIJT|製品詳細 [tci-chemical-trading.com]

- 2. PubChemLite - this compound (C8H8F3NO2) [pubchemlite.lcsb.uni.lu]

- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 4. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. waters.com [waters.com]

- 8. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 11. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]

- 12. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 16. GCMS Section 6.13 [people.whitman.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

A Senior Application Scientist's Guide to the Purity Analysis of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol

Abstract

This technical guide provides a comprehensive framework for establishing the purity of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol, a key building block in modern pharmaceutical synthesis. The accurate determination of its purity is not merely an analytical task but a critical cornerstone for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] This document moves beyond simple procedural lists, offering a detailed rationale for an orthogonal analytical strategy. We will explore the causality behind experimental choices, present detailed, self-validating protocols, and synthesize data from multiple techniques to generate a high-confidence purity assessment. This guide is intended for researchers, analytical scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity in their work.

Introduction: The Criticality of Starting Material Purity

This compound is a substituted pyridine derivative whose structural motifs are of significant interest in medicinal chemistry. Its purity directly influences the downstream synthetic pathway, affecting reaction yields, impurity profiles of subsequent intermediates, and the final API. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), mandate the control of impurities in new drug substances, a principle that logically extends to critical starting materials.[1][2][3] An impurity that is not controlled at this early stage can be carried through the synthesis, potentially becoming a significant, difficult-to-remove impurity in the final product.

The primary challenges in analyzing this molecule lie in its polarity, conferred by the methanol and pyridine functionalities, and the potential for a diverse range of process-related impurities and degradation products. Therefore, a single analytical technique is insufficient. A robust purity assessment requires an orthogonal approach, utilizing multiple analytical techniques with different separation and detection principles to build a complete and accurate picture.

Strategic Impurity Profiling

Before any analysis begins, a theoretical impurity profile must be established. This involves a thorough understanding of the synthetic route. Impurities in this compound can be broadly categorized as organic, inorganic, and residual solvents.[4]

-

Organic Impurities: These are the most common and challenging. They can include:

-

Starting Materials: Unreacted precursors from the synthesis.

-

Intermediates: Partially reacted species.

-

By-products: Resulting from side reactions (e.g., over-oxidation of the methanol to an aldehyde or carboxylic acid, or isomers).

-

Degradation Products: Formed during storage or processing.

-

-

Inorganic Impurities: These may originate from reagents, catalysts, or the manufacturing process itself.[1] They are typically non-volatile and can be assessed by residue on ignition (ROI) or specific ion analysis.

-

Residual Solvents: Volatile organic chemicals used during synthesis and purification must be controlled according to ICH Q3C guidelines.[2][5]

This predictive profiling guides the selection and development of appropriate analytical methods.

The Orthogonal Analytical Workflow

A single analytical result can be misleading. To ensure the highest degree of confidence, we employ an orthogonal workflow where each technique provides a unique and complementary piece of information.

Caption: Orthogonal workflow for comprehensive purity analysis.

Primary Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

HPLC is the cornerstone of purity analysis for non-volatile organic compounds due to its high resolving power and sensitivity.[6] For a polar molecule like this compound, a reversed-phase method is the logical starting point.

Rationale for Method Development Choices

-

Column Selection: A standard C18 column is the initial choice for most reversed-phase separations. However, given the analyte's polarity, poor retention can be an issue.[7][8] An alternative is a polar-embedded or polar-endcapped phase, which provides better retention for polar compounds under highly aqueous mobile phase conditions and reduces peak tailing associated with basic analytes like pyridines.

-

Mobile Phase Selection:

-

Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and UV cutoff.

-

Aqueous Phase & pH Control: The pyridine nitrogen (pKa ≈ 5.2) will be protonated at acidic pH. To ensure good peak shape and consistent retention, the mobile phase pH must be controlled with a buffer.[9] A pH of ~3.0, achieved with a phosphate or formate buffer, will keep the pyridine moiety consistently protonated, minimizing peak tailing from silanol interactions.[9]

-

-

Detection: A Photodiode Array (PDA) detector is superior to a simple UV detector. It not only quantifies peaks at a specific wavelength (e.g., λmax of the pyridine chromophore) but also provides UV spectra for all peaks. This is invaluable for peak tracking during method development and for assessing peak purity, which can indicate the presence of co-eluting impurities.

Self-Validating HPLC Protocol

This protocol includes system suitability tests (SST) to ensure the system is performing correctly before sample analysis.

1. Instrumentation and Columns:

-

HPLC system with quaternary pump, autosampler, column oven, and PDA detector.

-

Column: Polar-embedded C18, 4.6 x 150 mm, 3.5 µm.

2. Reagents and Mobile Phase:

-

Mobile Phase A (MPA): 20 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid.

-

Mobile Phase B (MPB): Acetonitrile.

-

Diluent: 50:50 (v/v) Water:Acetonitrile.

3. Chromatographic Conditions:

| Parameter | Value | Rationale |

|---|---|---|

| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns. |

| Column Temp | 30 °C | Ensures retention time reproducibility. |

| Detection | PDA, 265 nm | Expected λmax for substituted pyridine. Monitor 200-400 nm. |

| Injection Vol | 5 µL | Balances sensitivity and potential for overload. |

| Gradient | 10% to 80% MPB over 20 min | Broad gradient to elute all potential impurities. |

4. System Suitability Test (SST):

-

Prepare a solution of the reference standard at ~0.5 mg/mL.

-

Inject this solution six times.

-

Acceptance Criteria:

-

Relative Standard Deviation (RSD) of peak area < 2.0%.

-

Tailing factor < 1.5.

-

Theoretical plates > 2000.

-

This step validates that the system is precise and providing good chromatography on the day of analysis.

-

5. Sample Analysis:

-

Prepare the sample batch at ~0.5 mg/mL in diluent.

-

Inject the sample in duplicate.

-

Calculate purity using the area percent method, correcting for any known relative response factors.

Confirmatory & Orthogonal Techniques

While HPLC is powerful, it must be supplemented with other methods to cover its blind spots.

Residual Solvents by Headspace Gas Chromatography (GC-HS)

Rationale: HPLC is unsuitable for volatile solvents. GC with headspace injection is the industry-standard method for residual solvent analysis, as outlined in ICH Q3C and USP <467>.[5][10] This technique separates volatile compounds based on their boiling points and interaction with the GC column stationary phase.[11]

Caption: General workflow for residual solvent analysis by GC-HS.

Protocol: Headspace GC-FID

-

Instrumentation: GC with Headspace Autosampler and Flame Ionization Detector (FID).

-

Column: DB-624 or equivalent (6% cyanopropylphenyl-94% dimethylpolysiloxane), 30 m x 0.32 mm, 1.8 µm.[11][12]

-

Sample Prep: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a high-boiling solvent like Dimethyl Sulfoxide (DMSO).[11]

-

HS Parameters: Vial Equilibration Temp: 80 °C; Time: 15 min.

-

GC Parameters:

-

Inlet Temp: 200 °C

-

Carrier Gas: Helium/Nitrogen

-

Oven Program: 40 °C (hold 5 min), ramp to 225 °C at 10 °C/min, hold 5 min.[11]

-

Detector Temp: 250 °C

-

-

Quantification: Analyze against a calibrated standard containing all potential solvents used in the synthesis.

Structural Confirmation and Assay by NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguous structure confirmation.[13][14] The ¹H NMR spectrum provides information on the electronic environment of every proton, confirming the presence of the trifluoroethoxy group, the pyridine ring substitution pattern, and the methanol moiety.[13][15] Furthermore, Quantitative NMR (qNMR) can be used as a primary assay method to determine the absolute purity against a certified, unrelated internal standard, providing a result completely independent of the HPLC area percent calculation.

Protocol: ¹H NMR

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

-

Sample Prep: Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquisition: Acquire a standard ¹H spectrum.

-

Interpretation:

-

Confirm the characteristic downfield signals for the pyridine ring protons (typically δ 7.5-8.5 ppm).[13]

-

Verify the quartet for the -OCH₂- group adjacent to the CF₃ group.

-

Verify the singlet (or doublet if coupled) for the benzylic -CH₂OH protons.

-

Integrate all signals to confirm the proton ratios match the molecular structure.

-

Water Content by Karl Fischer Titration

Rationale: Water is a common impurity that is not detected by HPLC-UV and is poorly quantified by GC-FID. Coulometric or volumetric Karl Fischer titration is the specific and standard method for determining water content. This value is essential for calculating the final purity on an anhydrous basis.

Data Synthesis and Final Purity Calculation

The final purity value is not a single number from one experiment. It is a composite assessment derived from the orthogonal data set.

Purity Calculation Formula:

Purity (%) = [Assay_HPLC (%) * (100% - Water (%) - Residual Solvents (%) - Inorganic Impurities (%))] / 100%

| Analysis | Purpose | Typical Result |

| HPLC-UV/PDA | Organic Purity & Assay | 99.8% (Area Percent) |

| GC-HS | Residual Solvents | 0.1% (e.g., 1000 ppm Ethyl Acetate) |

| Karl Fischer | Water Content | 0.2% |

| Residue on Ignition | Inorganic Impurities | <0.1% |

| ¹H NMR | Structure Confirmation | Conforms to Structure |

Example Calculation:

-

Purity = [99.8 * (100 - 0.2 - 0.1 - 0.1)] / 100

-

Purity = [99.8 * 99.6] / 100

-

Final Reported Purity = 99.4%

Conclusion

The purity analysis of this compound is a multi-faceted process that demands a rigorous, scientifically-grounded approach. Relying on a single technique, such as HPLC, provides an incomplete and potentially inaccurate assessment. By employing an orthogonal strategy that combines the high-resolution separation of HPLC, the volatile-specific analysis of GC, the structural confirmation of NMR, and specific tests for water and inorganics, a true and defensible purity value can be established. This meticulous approach ensures the quality of this critical building block, thereby safeguarding the integrity of the entire drug development process.

References

- 1. jpionline.org [jpionline.org]

- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]

- 4. youtube.com [youtube.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. benchchem.com [benchchem.com]

- 7. hplc.eu [hplc.eu]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. brightspec.com [brightspec.com]

- 11. Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products [scirp.org]

- 12. almacgroup.com [almacgroup.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

A Researcher's Guide to Sourcing and Quality Control of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol

An In-depth Technical Guide for Scientists and Drug Development Professionals

Introduction: The Significance of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol in Modern Drug Discovery

This compound, a specialized pyridine derivative, represents a critical building block in contemporary medicinal chemistry. Its structure, which combines a pyridine core with a trifluoroethoxy group, imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents. The pyridine ring is a common scaffold in a vast number of pharmaceuticals, while the trifluoroethoxy moiety is known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This guide provides an in-depth overview of the commercial landscape for this valuable compound, offering practical guidance on supplier evaluation, quality control, and safe handling for researchers at the forefront of pharmaceutical innovation.

The strategic incorporation of fluorine-containing groups, such as trifluoroethoxy, into drug molecules is a widely employed strategy to optimize their pharmacokinetic and pharmacodynamic profiles. This modification can significantly improve a compound's lipophilicity and metabolic resistance, leading to enhanced bioavailability and efficacy. As such, this compound serves as a key intermediate in the synthesis of a new generation of potential therapeutics across various disease areas.

Identifying and Evaluating Commercial Suppliers

The procurement of high-quality starting materials is a foundational element of successful research and development. For a specialized intermediate like this compound (CAS No. 159981-20-1), a careful evaluation of potential suppliers is paramount. Researchers should prioritize vendors who can provide comprehensive documentation and demonstrate a commitment to product purity and consistency.

Key parameters for supplier evaluation include:

-

Purity Specifications: Reputable suppliers will provide a clear indication of the compound's purity, typically determined by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Certificate of Analysis (CoA): A detailed CoA should be available for each batch, outlining the results of quality control testing and confirming that the material meets the specified purity.

-

Available Quantities and Lead Times: The ability of a supplier to provide the required quantities, from research-scale to bulk, within a reasonable timeframe is a critical logistical consideration.

-

Technical Support: Access to knowledgeable technical support can be invaluable for addressing any questions regarding the compound's properties or handling.

Below is a comparative table of representative commercial suppliers for this compound:

| Supplier | Purity Specification (Typical) | Available Quantities | Documentation |

| Chemenu | >95% | Research to Bulk | Inquire for CoA |

| BLDpharm | Inquire | Research to Bulk | Inquire for CoA |

| ChemicalBook | Inquire | Research to Bulk | Inquire for CoA |

| BIOFOUNT | Inquire | Research Scale | Inquire for CoA |

Note: Purity and availability are subject to change and should be confirmed directly with the supplier for the specific batch.

Workflow for Sourcing and Qualification

To ensure the integrity of experimental results, a systematic approach to sourcing and qualifying this compound is essential. The following workflow outlines the key steps from supplier identification to the release of the material for research use.

Caption: Workflow for sourcing and qualifying the chemical.

In-House Quality Control: A Self-Validating System

Upon receipt of this compound, it is crucial to perform in-house quality control (QC) to verify the identity and purity of the material. This step serves as a self-validating system, ensuring that the compound meets the standards required for the intended research applications.

Recommended Analytical Techniques:

-

¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the chemical structure of the compound. The proton (¹H) NMR spectrum should be consistent with the expected signals for the aromatic and aliphatic protons, while the fluorine (¹⁹F) NMR will confirm the presence and integrity of the trifluoroethoxy group.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound. An analytical HPLC method should be developed to separate the main component from any potential impurities. The purity is typically reported as a percentage of the total peak area.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Techniques such as Electrospray Ionization (ESI) can be used to determine the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular weight of C₈H₈F₃NO₂ (207.15 g/mol ).

Experimental Protocol: HPLC Purity Analysis

The following is a general protocol for the HPLC analysis of this compound. Method optimization may be required based on the specific instrumentation and column used.

-

Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

-

HPLC System and Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. A typical gradient might be:

-

0-1 min: 5% B

-

1-10 min: 5% to 95% B

-

10-12 min: 95% B

-

12-13 min: 95% to 5% B

-

13-15 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-